3-Bromo-1,1-difluoro-2-propanol
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Overview
Description
3-Bromo-1,1-difluoro-2-propanol is a chemical compound with the molecular formula C3H5BrF2O and a molecular weight of 174.97 g/mol It is characterized by the presence of bromine and fluorine atoms attached to a propanol backbone
Preparation Methods
The synthesis of 3-Bromo-1,1-difluoro-2-propanol typically involves the reaction of 3-bromo-1,1-difluoropropane with a suitable hydroxylating agent . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in significant quantities.
Chemical Reactions Analysis
3-Bromo-1,1-difluoro-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
3-Bromo-1,1-difluoro-2-propanol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromo-1,1-difluoro-2-propanol exerts its effects involves interactions with molecular targets through hydrogen bonding and other non-covalent interactions . These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Comparison with Similar Compounds
3-Bromo-1,1-difluoro-2-propanol can be compared with similar compounds such as:
3-Bromo-1,1,1-trifluoro-2-propanol: This compound has an additional fluorine atom, which can alter its reactivity and applications.
3-Bromo-2,2-dimethyl-1-propanol: The presence of methyl groups provides different steric and electronic properties.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-1,1-difluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTRVWJRJWPOKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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